molecular formula C9H10Cl2N2O B030451 Diuron-d6 CAS No. 1007536-67-5

Diuron-d6

Cat. No.: B030451
CAS No.: 1007536-67-5
M. Wt: 239.13 g/mol
InChI Key: XMTQQYYKAHVGBJ-WFGJKAKNSA-N
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Description

Diuron-d6 is an isotopically labeled analog of the phenylurea herbicide diuron. It is primarily used as an internal standard in analytical chemistry, particularly for the quantification of diuron in various environmental samples. The compound has the molecular formula C9H4D6Cl2N2O and a molecular weight of 239.13 g/mol .

Mechanism of Action

Target of Action

Diuron-d6, an isotopically labeled analog of the phenylurea herbicide diuron , primarily targets the photosynthetic system in plants . It blocks the binding sites of plastid quinones in photosystem II , thereby inhibiting photosynthesis .

Mode of Action

The mode of action of this compound involves the inhibition of photosynthesis. By blocking the Q_B plastoquinone binding site of photosystem II, it disallows the electron flow from photosystem II to plastoquinone . This interrupts the photosynthetic electron transport chain, reducing the ability of the plant to convert light energy into chemical energy .

Biochemical Pathways

Upon exposure to this compound, several biochemical pathways are affected. The degradation process of this compound involves urea bridge cleavage, dehalogenation, deamination, and ring opening, eventually generating cis, cis-muconic acid . Metabolomics analysis reveals that metabolic pathways such as the tricarboxylic acid cycle, glutathione metabolism, and the urea cycle are reprogrammed in the cells .

Pharmacokinetics

It’s known that this compound is an isotopically labeled analog of diuron , which suggests that its ADME properties may be similar to those of diuron

Result of Action

The molecular and cellular effects of this compound action involve a decrease in photosynthetic efficiency and changes in cellular metabolism . Exposure to this compound leads to a rapid decrease in photosynthetic efficiency . At the molecular level, it affects the expression of genes involved in gene transcription regulation, DNA replication and repair, DNA methylation, and cytokinesis .

Action Environment

Environmental factors such as light and temperature can influence the action, efficacy, and stability of this compound . For instance, temperature has been found to influence this compound bioaccumulation and the associated toxic impact on biofilms . Moreover, the metabolomics response to this compound was influenced by temperature, photoperiod, and flow .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Diuron-d6 are not fully understood. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and involves a variety of biochemical reactions .

Cellular Effects

It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are complex. It is known that the product’s stability, degradation, and long-term effects on cellular function can vary over time in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a complex manner. It interacts with various transporters and binding proteins, and can affect its localization or accumulation .

Subcellular Localization

It is believed that certain targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diuron-d6 is synthesized by introducing deuterium atoms into the diuron molecule. The synthesis typically involves the reaction of 3,4-dichloroaniline with dimethylamine-d6 in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms at specific positions in the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to obtain the final product with high isotopic purity. The production process is optimized to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Diuron-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydroxyl radicals, which are generated using advanced oxidation processes.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound by hydroxyl radicals leads to the formation of hydroxylated derivatives .

Scientific Research Applications

Diuron-d6 is widely used in scientific research, particularly in the following areas:

Comparison with Similar Compounds

Diuron-d6 is compared with other isotopically labeled herbicides and phenylurea compounds:

This compound is unique due to its specific labeling with deuterium, which provides distinct advantages in analytical applications, such as improved accuracy and precision in quantification.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-1,1-bis(trideuteriomethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2O/c1-13(2)9(14)12-6-3-4-7(10)8(11)5-6/h3-5H,1-2H3,(H,12,14)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTQQYYKAHVGBJ-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)NC1=CC(=C(C=C1)Cl)Cl)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583576
Record name N'-(3,4-Dichlorophenyl)-N,N-bis[(~2~H_3_)methyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007536-67-5
Record name N'-(3,4-Dichlorophenyl)-N,N-bis[(~2~H_3_)methyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1007536-67-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the use of Diuron-d6 improve the accuracy of herbicide analysis in complex matrices like estuarine waters?

A2: Estuarine waters present a challenging matrix for analysis due to the presence of various salts, dissolved organic matter, and other potential interferences. [] These components can impact the ionization efficiency of analytes like Diuron during mass spectrometry analysis, leading to signal suppression or enhancement.

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